CCMI
CCMI
AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.
Brand Name:
Vulcanchem
CAS No.:
917837-54-8
VCID:
VC0519861
InChI:
InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
SMILES:
CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula:
C19H15Cl2N3O2
Molecular Weight:
388.2 g/mol
CCMI
CAS No.: 917837-54-8
Cat. No.: VC0519861
Molecular Formula: C19H15Cl2N3O2
Molecular Weight: 388.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models; displays no cytotoxic effects in PC12 cells or rat primary cortical neurons. |
|---|---|
| CAS No. | 917837-54-8 |
| Molecular Formula | C19H15Cl2N3O2 |
| Molecular Weight | 388.2 g/mol |
| IUPAC Name | (Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11- |
| Standard InChI Key | VMAKIACTLSBBIY-BOPFTXTBSA-N |
| Isomeric SMILES | CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl |
| SMILES | CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator